2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

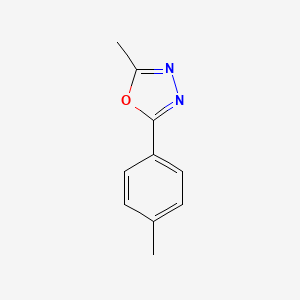

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The presence of a methyl group at the second position and a 4-methylphenyl group at the fifth position further enhances its chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole can be achieved through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-methylbenzhydrazide with acetic anhydride under reflux conditions can yield the desired oxadiazole compound. Another method involves the use of nitrile oxides and alkenes in a [3+2] cycloaddition reaction, which provides a regioselective route to the oxadiazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and solid-phase synthesis techniques can also be employed to enhance the yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Oxidation: Oxadiazole N-oxides.

Reduction: Amino derivatives of oxadiazole.

Substitution: Halogenated oxadiazole derivatives.

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action:

Oxadiazoles have been identified as promising candidates for anticancer agents due to their ability to induce apoptosis in cancer cells. The compound 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole has shown potential in inhibiting tumor growth by targeting various cellular pathways involved in cancer progression.

Case Studies and Findings:

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance:

- Synthesis and Activity: A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with structural modifications similar to this compound displayed IC50 values ranging from 0.11 to 92.4 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

- Comparative Efficacy: In a comparative study, derivatives with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity. For example, compounds with para-substituents showed improved potency against MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines .

Antibacterial Properties

Biological Evaluation:

The antibacterial activity of oxadiazole derivatives has also been extensively studied. The compound has shown effectiveness against various bacterial strains:

- Inhibition Studies: In vitro studies indicated that this compound derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The presence of bulky substituents was correlated with increased antibacterial activity .

Potential Therapeutic Applications

Drug Development:

The unique structure of this compound allows for further modifications that can enhance its therapeutic profile:

- Targeted Drug Delivery: Research is ongoing into the use of oxadiazole derivatives as carriers for targeted drug delivery systems. Their ability to interact with specific cellular receptors may facilitate the development of more effective treatment modalities for cancer and bacterial infections .

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes in microbial cells, leading to their death .

Comparaison Avec Des Composés Similaires

- 2-Methyl-5-phenyl-1,3,4-oxadiazole

- 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole

- 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

Comparison: Compared to its analogs, 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole exhibits unique properties due to the presence of the 4-methylphenyl group. This group enhances its lipophilicity, allowing for better membrane permeability and increased biological activity. Additionally, the methyl group at the second position provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Activité Biologique

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 216.24 g/mol

- Functional Groups : Contains oxadiazole ring which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.

- Nucleic Acid Binding : The compound can bind to DNA and RNA, disrupting replication and transcription in microbial cells, which leads to cell death.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes findings related to its anticancer effects:

In a study involving a series of oxadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its ability to disrupt microbial nucleic acids contributes to its effectiveness against pathogens. Research indicates that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi .

Case Studies and Research Findings

- Anticonvulsant Activity : A study synthesized new derivatives of oxadiazoles which were screened for anticonvulsant activity using the maximal electroshock seizure method. The results indicated that certain derivatives exhibited significant protective effects against seizures .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinities of this compound with various targets such as topoisomerase I. These studies suggest that the compound may inhibit the enzyme's activity, contributing to its antiproliferative effects .

- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Propriétés

IUPAC Name |

2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-12-11-8(2)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBFWOENIDUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948760 | |

| Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25877-53-6 | |

| Record name | NSC137997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.